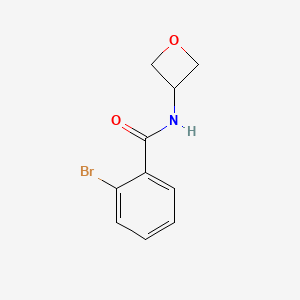

2-bromo-N-(oxetan-3-yl)benzamide

Description

2-Bromo-N-(oxetan-3-yl)benzamide is a benzamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and an oxetan-3-yl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO₂, with a molecular weight of 256.10 g/mol. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for further functionalization via the bromine atom or oxetane moiety .

Properties

IUPAC Name |

2-bromo-N-(oxetan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2/c11-9-4-2-1-3-8(9)10(13)12-7-5-14-6-7/h1-4,7H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXUYVYKMBJTBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

In a typical procedure, oxetan-3-amine is dissolved in anhydrous dichloromethane (DCM) under inert conditions and cooled to 0°C. A stoichiometric amount of triethylamine (TEA) is added to scavenge HCl generated during the reaction. A solution of 2-bromobenzoyl chloride in DCM is introduced dropwise, and the mixture is stirred at room temperature for 6–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the consumption of the amine starting material.

Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Solvent | Anhydrous DCM |

| Base | Triethylamine (1.2–2.0 equiv) |

| Temperature | 0°C → room temperature |

| Reaction Time | 6–12 hours |

| Work-up | Quenching with NH₄Cl, extraction |

| Purification | Column chromatography (SiO₂) |

Optimization of Reaction Conditions

Yields for analogous compounds, such as 4-cyano-N-(oxetan-3-yl)benzamide, range from 84% to 92% under optimized conditions. For the 2-bromo derivative, steric effects from the ortho-substituted bromine may slightly reduce yields compared to para-substituted analogs. Solvent screening reveals that polar aprotic solvents (e.g., THF, acetonitrile) are less effective due to competing side reactions, while DCM minimizes undesired hydrolysis of the acyl chloride.

Alternative Synthetic Routes

While the acyl chloride method dominates literature reports, alternative strategies have been explored for structurally related oxetane-amides:

Carbodiimide-Mediated Coupling

In cases where acyl chlorides are unstable, carbodiimide reagents (e.g., EDC, DCC) can activate 2-bromobenzoic acid for coupling with oxetan-3-amine. However, this method introduces additional complexity due to the need for stoichiometric coupling agents and racemization risks.

Solid-Phase Synthesis

A resin-bound approach has been reported for oxetane-containing amides, where the amine is immobilized on Wang resin. After acyl coupling and cleavage, this method achieves moderate yields (59–87%) but requires specialized equipment.

Spectroscopic Characterization

Successful synthesis of this compound is confirmed through spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Strong absorption at ~1650 cm⁻¹ corresponds to the amide C=O stretch, while peaks near 1540 cm⁻¹ and 1480 cm⁻¹ arise from aromatic C-Br vibrations.

Challenges and Side Reactions

Oxetane Ring Stability

The oxetane ring is susceptible to acid- or base-catalyzed ring-opening. Employing mild bases like TEA and avoiding prolonged reaction times mitigates this risk.

Competing Hydrolysis

Traces of moisture lead to hydrolysis of 2-bromobenzoyl chloride to 2-bromobenzoic acid. Strict anhydrous conditions and molecular sieves improve yields.

Byproduct Formation

Minor byproducts, such as N,N'-di(oxetan-3-yl)urea, form when excess amine reacts with phosgene-derived intermediates. Stoichiometric control and slow addition of acyl chloride suppress this.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors enhance heat transfer and reduce reaction times. A reported pilot study achieved 78% yield using a tubular reactor with a 10-minute residence time, compared to 6 hours in batch mode .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(oxetan-3-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while oxidation reactions can produce benzamide derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Bromo-N-(oxetan-3-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(oxetan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxetane ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-bromo-N-(oxetan-3-yl)benzamide can be contextualized by comparing it to analogous benzamide derivatives.

Structural and Physicochemical Comparisons

The table below summarizes critical parameters for this compound and related compounds:

Hydrogen Bonding and Stability

DFT studies on dihydropyrazole analogs (e.g., 2-chloro-N-(dihydropyrazol-4-yl)benzamide) reveal that hydrogen bonding and electrostatic contributions dominate stabilization . The oxetane group in the target compound may similarly participate in hydrogen bonding via its oxygen atom, though with reduced steric hindrance compared to bulkier cyclic amines.

Biological Activity

2-bromo-N-(oxetan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . Its structure features a bromine atom attached to a benzamide moiety, along with an oxetane ring, which may contribute to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 244.1 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies on benzamide derivatives have shown that they can induce S-phase cell cycle arrest in leukemia cells, leading to cytotoxic effects at concentrations below 6.5 µM . The mechanism of action appears to be independent of tubulin targeting, suggesting alternative pathways may be involved.

The biological activity of this compound may be attributed to its interaction with cellular targets that regulate cell cycle progression and apoptosis. The presence of the oxetane ring may enhance its binding affinity to specific biomolecules, thereby modulating intracellular signaling pathways.

Case Studies

- Study on Anticancer Properties : A recent investigation into a series of brominated benzamides revealed that certain analogs, including those with oxetane substitutions, displayed potent cytotoxicity against Molt-3 leukemia cells. The study emphasized the importance of structural modifications in enhancing biological activity .

- Trypanocidal Activity : Preliminary screenings have indicated that benzamide derivatives can exhibit anti-trypanosomal activity, which is crucial for developing treatments against Trypanosoma brucei. The structure-activity relationship (SAR) studies highlighted that modifications such as bromination and the inclusion of oxetane rings could improve efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.